1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine
Overview
Description
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine is a synthetic organic compound that features a piperidine ring substituted with a bromofuran moiety and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine typically involves the following steps:
Preparation of 4-Bromofuran-2-carbaldehyde: This intermediate can be synthesized by bromination of furan-2-carbaldehyde using bromine in the presence of a suitable catalyst.
Formation of 4-Bromofuran-2-ylmethanol: The aldehyde group of 4-Bromofuran-2-carbaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride.
Synthesis of this compound: The final compound is obtained by reacting 4-Bromofuran-2-ylmethanol with 4,4-difluoropiperidine under appropriate conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and conditions may involve solvents like dimethyl sulfoxide and catalysts like copper(I) iodide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Major Products Formed
Substitution Reactions: Products include azido or thio-substituted derivatives.
Oxidation Reactions: Products include furanones or other oxygenated compounds.
Reduction Reactions: Products include tetrahydrofuran derivatives.
Scientific Research Applications
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving piperidine and furan derivatives.
Mechanism of Action
The mechanism of action of 1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromofuran-2-yl)methyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-((4-Bromofuran-2-yl)methyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
(4-Bromofuran-2-yl)methanol: Lacks the piperidine ring and fluorine atoms.
Uniqueness
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine is unique due to the presence of both the bromofuran moiety and the difluoropiperidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-bromofuran-2-yl)methyl]-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NO/c11-8-5-9(15-7-8)6-14-3-1-10(12,13)2-4-14/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASJZTJLJZVKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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